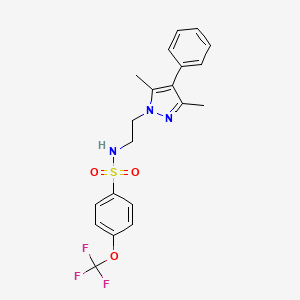
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20F3N3O3S and its molecular weight is 439.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a phenyl group and two methyl groups at positions 3 and 5, alongside an ethyl linkage and a trifluoromethoxy benzenesulfonamide moiety. The structural uniqueness contributes to its potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₁F₃N₄O₂S |
| Molecular Weight | 405.45 g/mol |
| Solubility | Soluble in organic solvents; moderate aqueous solubility |
| Stability | Stable under normal laboratory conditions |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that pyrazole derivatives can inhibit various Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the sulfonamide group enhances its interaction with bacterial enzymes, potentially leading to effective antimicrobial action .
Anti-inflammatory Effects
The compound has shown potential in inhibiting inflammatory pathways. Pyrazole derivatives are known to modulate the activity of cyclooxygenases (COX), which play a crucial role in the inflammatory response. In vitro studies have reported that related compounds significantly reduce pro-inflammatory cytokine production, suggesting therapeutic applications in treating inflammatory diseases .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast (MCF7), lung (A549), and leukemia (HL60) cell lines. The compound's mechanism of action may involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Cytotoxicity Evaluation :
- Inhibition of Enzymatic Activity :
- Mechanistic Insights :
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Pyrazole Ring :
- The initial step often includes the condensation of hydrazine with a suitable diketone to form the pyrazole core.
-
Introduction of Substituents :
- Subsequent steps involve alkylation to introduce the ethyl group and trifluoromethoxy substitution on the aromatic ring.
-
Final Amidation :
- The final product is obtained through amidation with benzenesulfonic acid derivatives.
特性
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S/c1-14-19(16-6-4-3-5-7-16)15(2)26(25-14)13-12-24-30(27,28)18-10-8-17(9-11-18)29-20(21,22)23/h3-11,24H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRBXNPEXIWGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













